N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide

TSHR antagonist cAMP inhibition GPCR screening

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide (CAS 2309604-96-2, molecular formula C15H13NO3S2, molecular weight 319.4 g/mol), also designated BT-F2CA, is a synthetic small-molecule thyroid-stimulating hormone receptor (TSHR) antagonist. It incorporates a 2,3'-bithiophene core linked via a 2-hydroxyethyl spacer to a furan-2-carboxamide moiety, a scaffold distinct from the thiazolidinone- and norbornane-based TSHR antagonist series described in patent WO/2017/186793.

Molecular Formula C15H13NO3S2
Molecular Weight 319.39
CAS No. 2309604-96-2
Cat. No. B2398535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide
CAS2309604-96-2
Molecular FormulaC15H13NO3S2
Molecular Weight319.39
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
InChIInChI=1S/C15H13NO3S2/c17-11(8-16-15(18)12-2-1-6-19-12)14-4-3-13(21-14)10-5-7-20-9-10/h1-7,9,11,17H,8H2,(H,16,18)
InChIKeyWSDGAFMYRFKNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide (CAS 2309604-96-2): Chemical Identity, TSHR Antagonism Profile, and Procurement Relevance


N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide (CAS 2309604-96-2, molecular formula C15H13NO3S2, molecular weight 319.4 g/mol), also designated BT-F2CA, is a synthetic small-molecule thyroid-stimulating hormone receptor (TSHR) antagonist [1]. It incorporates a 2,3'-bithiophene core linked via a 2-hydroxyethyl spacer to a furan-2-carboxamide moiety, a scaffold distinct from the thiazolidinone- and norbornane-based TSHR antagonist series described in patent WO/2017/186793 [2]. Publicly curated bioactivity data indicate sub-micromolar antagonist potency at both rat and human TSHR orthologs [1].

Why Generic Substitution of N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide with Other TSHR Antagonists Is Not Supported by Current Evidence


Caution is required: the bioactivity data associated with this compound (BindingDB BDBM50614116 / ChEMBL5285143) originate from high-throughput screening campaigns, and the structure–activity relationship (SAR) of the 2,3'-bithiophene-furan-2-carboxamide chemotype remains largely unexplored in the peer-reviewed primary literature [1]. The 2,3'-bithiophene connectivity differentiates it from the more common 2,2'-bithiophene regioisomer (CAS 2097883-77-5), and even subtle changes in the bithiophene linkage or the heterocyclic carboxamide—such as replacement with furan-3-carboxamide (CAS 2320686-88-0) or benzofuran-2-carboxamide (CAS 2097900-67-7)—produce distinct compounds for which no comparative pharmacological data are publicly available . Without direct head-to-head studies, interchangeability with clinically advanced TSHR antagonists (e.g., NCGC00229600 or the S37 series) cannot be assumed [2].

Product-Specific Quantitative Evidence Guide for N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide (CAS 2309604-96-2)


TSHR Antagonist Potency: Rat vs. Human Ortholog Cross-Species Comparison

This compound exhibits TSHR antagonist activity with a 2.1-fold difference in IC50 between rat FRTL-5 cells (39 nM) and human TSHR expressed in HEK293 cells (82 nM) as measured in the same TR-FRET cAMP assay format [1]. For comparison, the structurally unrelated TSHR antagonist NCGC00229600 (an allosteric inverse agonist) shows IC50 values in the range of 26–56 nM against human TSHR depending on the activating ligand used . The rat-to-human potency shift observed here may inform species selection for in vivo pharmacology studies.

TSHR antagonist cAMP inhibition GPCR screening

Selectivity Window: TSHR vs. FSHR Antagonism

Counter-screening against the closely related follicle-stimulating hormone receptor (FSHR) reveals a substantial selectivity window: IC50 = 10,000 nM at human FSHR versus 82 nM at human TSHR, yielding ~122-fold selectivity for TSHR over FSHR [1]. This degree of discrimination is notable given the high sequence homology between TSHR and FSHR within the glycoprotein hormone receptor family. For context, certain early TSHR antagonist chemotypes exhibited significantly narrower selectivity margins, limiting their utility in thyroid-selective pharmacological studies [2].

TSHR selectivity FSHR counter-screen GPCR off-target profiling

Regioisomeric Differentiation: 2,3'-Bithiophene vs. 2,2'-Bithiophene Scaffold

The compound is distinguished at the level of covalent structure by its 2,3'-bithiophene connectivity, in contrast to the more synthetically accessible 2,2'-bithiophene regioisomer (e.g., CAS 2097883-77-5) . The 2,3'-linkage alters the dihedral angle and conjugation length of the bithiophene unit, which may influence both target binding conformation and physicochemical properties. No head-to-head pharmacological comparison between 2,3'- and 2,2'-bithiophene regioisomers has been published for the TSHR target, but the difference in connectivity constitutes a distinct chemical entity with separate CAS registration . Users procuring this compound for SAR follow-up must ensure regioisomeric identity by analytical verification (e.g., NMR, HPLC).

regioisomer bithiophene connectivity structural differentiation

Absence of Published In Vivo PK/Tox Data: A Critical Evidence Gap

As of the current evidence cutoff, no published peer-reviewed studies report in vivo pharmacokinetic parameters (e.g., oral bioavailability, clearance, volume of distribution), metabolic stability, plasma protein binding, or toxicity profiles for this compound . This contrasts with the more advanced TSHR antagonist S37a, for which oral bioavailability has been reported [1]. The absence of ADME/Tox data represents a substantial gap for any user considering this compound for in vivo efficacy studies, as formulation strategy, dosing regimen, and safety margins cannot be predicted from in vitro potency alone.

PK/PD in vivo data gap procurement risk

Best-Validated Application Scenarios for N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide Based on Current Evidence


In Vitro TSHR Pharmacological Profiling in Recombinant Cell Systems

The compound's best-supported use case is in vitro TSHR antagonist screening and cAMP pathway analysis. With an IC50 of 82 nM at human TSHR (HEK293 background) and 39 nM at rat TSHR (FRTL-5 cells) in TR-FRET cAMP assays [1], it can serve as a reference antagonist for benchmarking novel TSHR ligands. The >100-fold selectivity over FSHR supports its use in experiments requiring thyroid receptor specificity, particularly when co-expressed glycoprotein hormone receptors may confound interpretation [1].

SAR Probe for Bithiophene-Carboxamide Chemotype Exploration

The 2,3'-bithiophene-furan-2-carboxamide scaffold represents a distinct chemotype within the TSHR antagonist landscape. Users engaged in structure–activity relationship (SAR) campaigns may employ this compound as a starting point for systematic variation: replacing the furan-2-carboxamide with furan-3-carboxamide (CAS 2320686-88-0) or benzofuran-2-carboxamide (CAS 2097900-67-7), or altering the bithiophene connectivity to 2,2' (CAS 2097883-77-5), to map pharmacophore requirements for TSHR antagonism . The regioisomeric identity must be analytically confirmed upon receipt.

Species-Selectivity Reference in Cross-Species TSHR Assays

The ~2.1-fold difference in IC50 between rat (39 nM) and human (82 nM) TSHR [1] makes this compound a useful tool for calibrating species-dependent responses in TSHR-mediated cAMP assays. This is particularly relevant when validating human TSHR transgenic models or when interpreting data generated in rodent thyroid cell lines (e.g., FRTL-5). Users should include both species orthologs in dose–response experiments to quantify the potency shift for their specific assay conditions.

Cautionary Note: Not Recommended for In Vivo Studies Without Prior ADME Characterization

Given the absence of published in vivo pharmacokinetic or toxicological data , this compound is not recommended as a first-line candidate for animal efficacy models without substantial preliminary characterization. Users considering in vivo deployment must plan for solubility assessment, metabolic stability testing (e.g., liver microsome assay), plasma protein binding measurement, and acute tolerability evaluation prior to dosing. The structurally distinct TSHR antagonist S37a, which has published oral bioavailability data [2], may represent a lower-risk alternative for in vivo proof-of-concept studies.

Quote Request

Request a Quote for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.